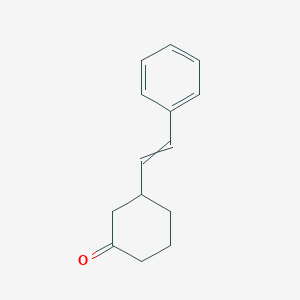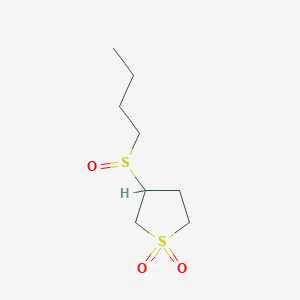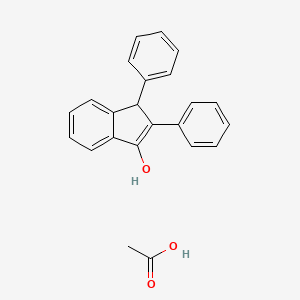
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or toluenesulfonic acid is common to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further biochemical reactions. The pathways involved may include enzymatic catalysis and metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Ethyl acetoacetate: Another ester with a keto group, used in similar synthetic applications.
Diethyl oxalate: A related ester with two ester groups.
Uniqueness
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of more complex molecules, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
88039-65-0 |
|---|---|
Molekularformel |
C18H30O5 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C18H30O5/c1-6-9-10-11-12-15(13(4)17(20)22-7-2)16(14(5)19)18(21)23-8-3/h15-16H,4,6-12H2,1-3,5H3 |
InChI-Schlüssel |
OUOSNOFUVXVQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C(=O)C)C(=O)OCC)C(=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
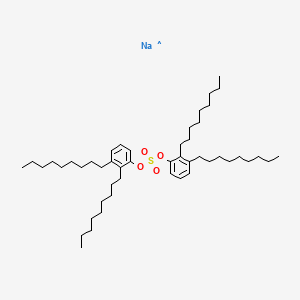
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
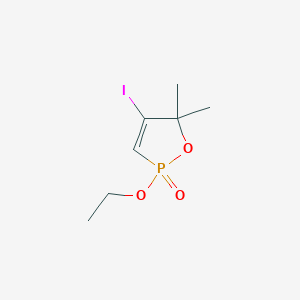

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

